E6CLV6G2RR

Description

E6CLV6G2RR (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15

- Solubility (ESOL): 0.24 mg/mL (0.00102 mol/L), classified as "soluble"

- Polar Surface Area (TPSA): 40.46 Ų

- Synthetic Accessibility Score: 2.07 (indicating moderate synthesis complexity)

Its bioavailability score is 0.55, suggesting moderate systemic circulation efficiency .

Properties

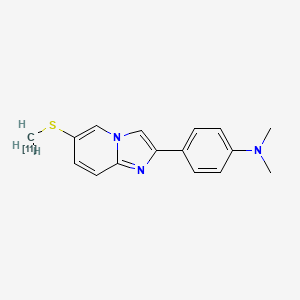

Molecular Formula |

C16H17N3S |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

N,N-dimethyl-4-(6-(111C)methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline |

InChI |

InChI=1S/C16H17N3S/c1-18(2)13-6-4-12(5-7-13)15-11-19-10-14(20-3)8-9-16(19)17-15/h4-11H,1-3H3/i3-1 |

InChI Key |

WOYCDVDURLTMAW-KTXUZGJCSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)S[11CH3] |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)SC |

Synonyms |

(11C)MeS-IMPY (S-methyl-11C)N,N-dimethyl-4-(6-(methylthio)imidazo(1,2-a)pyridine-2-yl)aniline MeS-IMPY N,N-dimethyl-4-(6-(methylthio)imidazo(1,2-a)pyridine-2-yl)aniline |

Origin of Product |

United States |

Preparation Methods

The synthesis of E6CLV6G2RR typically involves the incorporation of the carbon-11 isotope into the molecular structure. The synthetic route generally includes the following steps:

Preparation of the precursor: The precursor molecule, N,N-Dimethyl-4-(6-(methylthio)imidazo[1,2-a]pyridine-2-yl)aniline, is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization.

Radiolabeling: The precursor is then subjected to radiolabeling with carbon-11. This is usually achieved through a methylation reaction using [11C]methyl iodide or [11C]methyl triflate under controlled conditions.

Purification: The radiolabeled compound is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and specific activity.

Industrial production methods for this compound are similar but scaled up to meet the demand for clinical and research applications. The production process must adhere to strict regulatory guidelines to ensure safety and efficacy.

Chemical Reactions Analysis

E6CLV6G2RR undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imidazo[1,2-a]pyridine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles such as thiols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

E6CLV6G2RR has several scientific research applications:

Chemistry: It is used as a radiolabeled probe in PET imaging to study the distribution and kinetics of various biological processes.

Biology: The compound helps in understanding the interaction of imidazo[1,2-a]pyridine derivatives with biological targets, such as enzymes and receptors.

Medicine: It is utilized in the diagnosis and monitoring of diseases, including cancer and neurological disorders, by providing detailed images of the affected tissues.

Industry: The compound is used in the development of new radiopharmaceuticals and imaging agents for clinical applications.

Mechanism of Action

The mechanism of action of E6CLV6G2RR involves its interaction with specific molecular targets in the body. The carbon-11 isotope emits positrons, which interact with electrons in the surrounding tissue, resulting in the emission of gamma rays. These gamma rays are detected by PET scanners to create detailed images of the compound’s distribution in the body. The imidazo[1,2-a]pyridine core may also interact with specific receptors or enzymes, modulating their activity and providing insights into their biological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

E6CLV6G2RR belongs to the arylboronic acid family, which is widely studied for applications in catalysis, medicinal chemistry, and materials science. Below is a comparative analysis with two structurally and functionally similar compounds:

Compound A: (3-Bromo-5-chlorophenyl)boronic Acid

- Molecular Formula: C₆H₄BBrClO₂

- Similarity Score to E6CLV6G2RR: 0.87 (structural alignment)

- Key Differences:

- Log Po/w (XLOGP3): 2.45 (vs. 2.15 for E6CLV6G2RR), indicating higher lipophilicity .

- BBB Permeability: Negative (vs. positive for E6CLV6G2RR) .

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic Acid

- Molecular Formula: C₆H₃BBrCl₂O₂

- Similarity Score to E6CLV6G2RR: 0.71

- Key Differences:

- Molecular Weight: 294.25 g/mol (vs. 235.27 g/mol for E6CLV6G2RR) .

- Synthetic Accessibility Score: 3.12 (higher complexity due to additional chlorine atoms) .

Data Tables

Table 1: Physicochemical Comparison

| Property | E6CLV6G2RR | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |

| Molecular Weight (g/mol) | 235.27 | 234.26 | 294.25 |

| Log Po/w (XLOGP3) | 2.15 | 2.45 | 3.02 |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.09 |

| TPSA (Ų) | 40.46 | 40.46 | 40.46 |

Table 2: Pharmacological Parameters

| Parameter | E6CLV6G2RR | Compound A | Compound B |

|---|---|---|---|

| GI Absorption | High | Moderate | Low |

| BBB Permeability | Yes | No | No |

| Bioavailability Score | 0.55 | 0.48 | 0.32 |

| CYP Inhibition | No | No | Yes (CYP2C9) |

Research Findings

Stability and Reactivity

- Compound B, however, triggers a Brenk alert due to its polyhalogenated structure, which may confer reactive toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.